molecular formula C21H27Gd B12098628 Tris(ethylcyclopentadienyl)gadolinium(I& CAS No. 307531-69-7

Tris(ethylcyclopentadienyl)gadolinium(I&

Cat. No.: B12098628
CAS No.: 307531-69-7
M. Wt: 436.7 g/mol
InChI Key: VPNSBEDYMMBDRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextualization within Organometallic Chemistry and f-Block Elements

Organometallic chemistry bridges organic and inorganic chemistry through the study of compounds with metal-carbon bonds. solubilityofthings.com The f-block elements, comprising the lanthanide and actinide series, possess unique electronic properties that lead to distinctive organometallic chemistry. acs.org These elements are characterized by large ionic radii, high Lewis acidity, and predominantly ionic metal-ligand bonding. acs.org

Gadolinium (Gd), a member of the lanthanide series, typically exists in a stable +3 oxidation state. wikipedia.orgnih.gov Its organometallic compounds, including Gd(EtCp)₃, are part of a broader class of organolanthanides that are explored for their catalytic potential and applications in materials science. americanelements.compbworks.com The chemistry of these compounds is largely dictated by electrostatic interactions and the steric bulk of the ligands surrounding the large metal ion. researchgate.net

Historical Development of Cyclopentadienyl (B1206354) Ligands in Lanthanide Chemistry

The field of organolanthanide chemistry saw significant expansion following the discovery of ferrocene, a highly stable "sandwich" compound, in the early 1950s. acs.orgnumberanalytics.com This breakthrough spurred research into similar complexes with other metals, including the lanthanides. Cyclopentadienyl (Cp) complexes were among the first organolanthanide compounds to be synthesized. researchgate.net

Initially, interest in tris(cyclopentadienyl)lanthanide (LnCp₃) complexes was high, but it temporarily waned due to the understanding that the bonding was primarily electrostatic in nature. rsc.org However, over the past seven decades, the field has matured significantly. rsc.orgresearchgate.net Improved handling techniques for air- and moisture-sensitive compounds and the development of substituted cyclopentadienyl ligands have unveiled a rich and diverse chemistry. rsc.orgresearchgate.net These developments have led to compounds with tailored properties for applications in catalysis, small molecule activation, and molecular magnetism. nih.govacs.orgnih.gov Synthesis of these complexes commonly involves a metathesis reaction between a lanthanide trichloride (B1173362) and an alkali metal cyclopentadienide (B1229720), such as sodium cyclopentadienide (NaCp), in a solvent like tetrahydrofuran (B95107) (THF). pbworks.comresearchgate.net

Significance of Alkyl-Substituted Cyclopentadienyl Ligands in Organogadolinium Chemistry

The introduction of alkyl substituents onto the cyclopentadienyl ring has been a crucial strategy in advancing organolanthanide chemistry. acs.org While the parent tris(cyclopentadienyl)gadolinium(III) (GdCp₃) is known, its utility can be limited. mocvd-precursor-encyclopedia.deereztech.com The use of alkyl-substituted ligands, such as the ethylcyclopentadienyl (EtCp) group in Gd(EtCp)₃, imparts several beneficial properties.

A key advance was the implementation of the pentamethylcyclopentadienyl (Cp*) ligand, which demonstrated that bulky, electron-donating groups could create highly reactive organometallic complexes with good solubility in hydrocarbon solvents. acs.org This enhanced solubility avoids the need for coordinating solvents that might otherwise occupy coordination sites on the metal and reduce its reactivity. acs.org

Specifically for organogadolinium chemistry, the ethyl groups in Tris(ethylcyclopentadienyl)gadolinium(III) enhance its solubility and volatility compared to the unsubstituted analogue. mocvd-precursor-encyclopedia.de This improved volatility is particularly significant for its application as a precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques for creating thin films, such as gadolinium oxide (Gd₂O₃). mocvd-precursor-encyclopedia.de The ability to modify the ligand framework by substituting the cyclopentadienyl ring allows for fine-tuning of the physical and chemical properties of the resulting gadolinium complex to suit specific applications. jyu.finih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

307531-69-7

Molecular Formula

C21H27Gd

Molecular Weight

436.7 g/mol

IUPAC Name

2-ethylcyclopenta-1,3-diene;gadolinium(3+)

InChI

InChI=1S/3C7H9.Gd/c3*1-2-7-5-3-4-6-7;/h3*3-6H,2H2,1H3;/q3*-1;+3

InChI Key

VPNSBEDYMMBDRM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C[CH-]C=C1.CCC1=C[CH-]C=C1.CCC1=C[CH-]C=C1.[Gd+3]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry of Tris Ethylcyclopentadienyl Gadolinium Iii

Advanced Synthetic Routes to Tris(ethylcyclopentadienyl)gadolinium(III)

The synthesis of Tris(ethylcyclopentadienyl)gadolinium(III) can be approached through several established organometallic routes. The choice of method often depends on the availability of starting materials, desired purity, and reaction scale.

Direct Synthesis Strategies

The most common and direct method for synthesizing tris(cyclopentadienyl) lanthanide complexes is the salt metathesis reaction. rsc.org This strategy involves the reaction of a gadolinium(III) salt, typically anhydrous gadolinium(III) chloride (GdCl₃), with a stoichiometric equivalent of an alkali metal salt of the ethylcyclopentadienyl anion (EtCp⁻). rsc.orgresearchgate.net

The reaction is typically carried out in a suitable non-interfering, anhydrous solvent, such as tetrahydrofuran (B95107) (THF), to facilitate the reaction and subsequent product isolation. The driving force for the reaction is the formation of a stable, insoluble alkali metal halide (e.g., NaCl, KCl, or LiCl), which precipitates out of the solution, shifting the equilibrium towards the formation of the desired organogadolinium complex.

A generalized reaction scheme is as follows: GdCl₃ + 3 M(EtCp) → Gd(EtCp)₃ + 3 MCl (where M = Li, Na, K)

The ethylcyclopentadienyl alkali metal salt precursor is itself synthesized by the deprotonation of ethylcyclopentadiene (B8645487) using a strong base like n-butyllithium or sodium hydride. acs.org

Ligand Exchange and Transmetalation Approaches

Beyond direct salt metathesis, other synthetic methodologies can be employed.

Ligand Exchange: This method involves the reaction of a pre-existing gadolinium complex with an excess of the desired ligand, in this case, ethylcyclopentadiene or its salt. While less common for the initial synthesis of homoleptic complexes like Gd(EtCp)₃, ligand exchange can be a viable pathway, particularly if the incoming ligand forms a more stable complex. The efficiency of the exchange depends on the relative binding affinities of the ligands to the gadolinium center.

Transmetalation: This approach involves the transfer of the ethylcyclopentadienyl ligand from a less electropositive metal to the more electropositive gadolinium. A common transmetalating agent might be an organotin or organosilicon compound, such as tris(ethylcyclopentadienyl)tin. The reaction with a gadolinium halide would proceed as follows:

GdCl₃ + (EtCp)₃SnR → Gd(EtCp)₃ + RSnCl₃

This method can be advantageous in certain situations, potentially offering different solubility profiles for reactants and byproducts, which can aid in purification.

Table 1: Comparison of Primary Synthetic Routes

Synthetic RouteTypical Gadolinium PrecursorLigand PrecursorKey Driving Force / Principle
Direct Synthesis (Salt Metathesis)Gadolinium(III) Chloride (GdCl₃)Sodium ethylcyclopentadienide (Na(EtCp)) or Potassium ethylcyclopentadienide (K(EtCp))Precipitation of insoluble alkali metal halide (e.g., NaCl)
TransmetalationGadolinium(III) Chloride (GdCl₃)Ethylcyclopentadienyl derivative of a less electropositive metal (e.g., (EtCp)₃SnR)Transfer of ligand to the more electropositive gadolinium center

Precursor Design and Derivatization for Organogadolinium Compounds

The properties and reactivity of the final organogadolinium complex are intrinsically linked to the design of the cyclopentadienyl (B1206354) ligands.

Synthesis of Substituted Cyclopentadienyl Gadolinium Complexes

The synthesis of gadolinium complexes with substituted cyclopentadienyl ligands follows methodologies similar to that of the ethyl-substituted variant. The general approach involves reacting anhydrous lanthanide halides with alkali metal salts of the desired substituted cyclopentadienyl ligand. rsc.orgresearchgate.net For instance, research has detailed the synthesis of tris(2-methoxyethylcyclopentadienyl)gadolinium and tris(alkyl- and silyl-tetramethylcyclopentadienyl) complexes of lanthanum, a close chemical relative of gadolinium. rsc.orgacs.org In these cases, the respective substituted cyclopentadienyl potassium or sodium salt is reacted with the lanthanide trichloride (B1173362) in THF. rsc.orgacs.orgnih.gov The resulting complexes often incorporate solvent molecules like THF into their coordination sphere, which can sometimes be removed under vacuum. researchgate.net

Modulation of Ligand Steric and Electronic Properties

Substituting the cyclopentadienyl (Cp) ring with groups like ethyl (-C₂H₅) fundamentally alters the ligand's characteristics, which in turn influences the properties of the resulting gadolinium complex.

Steric Properties: The ethyl group is larger than a hydrogen atom on an unsubstituted Cp ring. The presence of three such groups in Tris(ethylcyclopentadienyl)gadolinium(III) increases the steric bulk around the central gadolinium ion. This increased steric hindrance can affect the coordination number of the metal, the stability of the complex, and its reactivity with other substrates. For example, increased steric bulk from substituents on the Cp ring can push the metal atom further away from the ligand plane. nih.gov

Table 2: Influence of Cyclopentadienyl Substituents

Substituent (R in C₅H₄R)Relative Steric BulkElectronic EffectImpact on Ligand
-H (Unsubstituted)BaselineBaselineStandard cyclopentadienyl
-CH₃ (Methyl)IncreasedElectron-donatingIncreased donor ability nih.gov
-C₂H₅ (Ethyl)IncreasedElectron-donatingIncreased donor ability and steric hindrance
-Si(CH₃)₃ (Trimethylsilyl)Significantly IncreasedSteric effect often dominates illinois.eduLarge cone angle, sterically demanding illinois.eduresearchgate.net
-CF₃ (Trifluoromethyl)IncreasedElectron-withdrawingReduces electron density on the ring nih.gov

Control over Product Formation and Purity in Complex Synthesis

Ensuring the formation of the desired Tris(ethylcyclopentadienyl)gadolinium(III) product and achieving high purity requires careful control over reaction conditions and subsequent purification steps.

Control of Stoichiometry and Reaction Conditions: Precise control of the reactant stoichiometry (a 3:1 molar ratio of the ethylcyclopentadienyl salt to the gadolinium salt) is critical to favor the formation of the tris-substituted complex over mono- or bis-substituted species. The reaction is typically conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents to prevent the hydrolysis of the moisture-sensitive reactants and products. Temperature control is also important to manage the reaction rate and minimize side reactions.

Purification Techniques: After the reaction, the crude product must be separated from byproducts (like alkali metal halides) and unreacted starting materials. Common purification methods for organometallic compounds include:

Filtration: The initial removal of precipitated salts (e.g., NaCl) is done by filtration.

Crystallization: The product can be purified by crystallization from a suitable solvent or solvent mixture at low temperatures. researchgate.net This process relies on differences in solubility between the desired complex and impurities.

Sublimation: For sufficiently volatile and thermally stable complexes, sublimation under high vacuum can be an effective purification method.

Chromatography: High-performance liquid chromatography (HPLC) can be used to separate organometallic compounds. epa.govgoogle.com For gadolinium complexes specifically, methods to remove residual free Gd³⁺ ions, which can be toxic, are crucial. This can be achieved using techniques like dialysis or treatment with chelating resins. nih.govnih.gov

Table 3: Common Purification Techniques for Organogadolinium Complexes

TechniquePrincipleTarget Impurity Removed
FiltrationSeparation of solid from liquidInsoluble salts (e.g., NaCl, KCl)
Low-Temperature CrystallizationDifferential solubilitySoluble byproducts, unreacted starting materials researchgate.net
High-Performance Liquid Chromatography (HPLC)Differential partitioning between stationary and mobile phasesStructurally similar impurities, byproducts epa.govteledynelabs.com
Dialysis / Chelating ResinsSize exclusion / Specific ion bindingFree gadolinium ions (Gd³⁺) nih.gov

Molecular and Electronic Structure Elucidation of Tris Ethylcyclopentadienyl Gadolinium Iii and Analogs

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for probing the intricate electronic and molecular dynamics of paramagnetic complexes like Tris(ethylcyclopentadienyl)gadolinium(III). The Gd(III) ion possesses a half-filled 4f shell (4f⁷), resulting in a spherically symmetric ⁸S₇/₂ ground state with no orbital angular momentum. This electronic configuration leads to unique spectroscopic signatures.

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Ligand Dynamics and Exchange

The paramagnetic nature of the Gd(III) ion significantly influences the Nuclear Magnetic Resonance (NMR) spectra of its complexes. The large magnetic moment of Gd(III) leads to substantial line broadening and large paramagnetic shifts in the signals of nearby nuclei, making the acquisition and interpretation of high-resolution spectra challenging.

For paramagnetic lanthanide complexes in general, the observed chemical shift is a sum of diamagnetic, contact, and pseudocontact (or dipolar) contributions. The contact shift arises from the delocalization of unpaired electron spin density onto the ligand nuclei, while the pseudocontact shift results from the through-space dipolar interaction between the electron and nuclear magnetic moments, which is dependent on the magnetic anisotropy of the complex.

Due to the isotropic nature of the Gd(III) ion's ground state, the pseudocontact shifts in its complexes are often negligible unless the ligand field induces significant magnetic anisotropy. However, the efficient electronic relaxation of Gd(III) causes severe broadening of NMR resonances, often rendering the spectra of the immediate ligand framework unobservable.

To overcome these challenges, studies often turn to analogous diamagnetic complexes, such as those of La(III) or Lu(III), to assign the ligand proton and carbon signals without the interference of paramagnetic effects. For instance, in a study of [Ln(Cpᵗᵗ)₃] (where Cpᵗᵗ = C₅H₃ᵗBu₂-1,3), the ¹³C{¹H} NMR spectrum of the diamagnetic La(III) analog was readily interpreted, showing distinct resonances for the different carbon environments of the tert-butylcyclopentadienyl ligand. nih.govnih.gov This approach allows for a baseline understanding of the ligand's chemical environment before considering the paramagnetic effects.

The dynamic behavior of the cyclopentadienyl (B1206354) ligands, such as ring rotation or exchange processes, can also be investigated using variable-temperature NMR studies, typically on the diamagnetic analogs where sharper signals can be monitored over a range of temperatures.

Electronic Absorption and Luminescence Spectroscopy (Ligand-Centered Emission)

The electronic absorption spectra of Gd(III) complexes are typically dominated by intense ligand-to-metal charge transfer (LMCT) bands in the ultraviolet region. The f-f electronic transitions of the Gd(III) ion itself are spin-forbidden and thus have very low molar absorptivity, making them difficult to observe.

While the Gd(III) ion itself is not emissive in the visible range, its complexes can exhibit luminescence through a process known as ligand-centered emission or the "antenna effect". In this mechanism, the organic ligand absorbs incident light (typically UV) and becomes excited. Through intersystem crossing, the ligand can populate its triplet state. If the energy of this triplet state is appropriately matched and higher than the excited states of a suitable lanthanide ion, energy can be transferred from the ligand to the metal, resulting in sharp, characteristic metal-based emission.

However, for Gd(III), its lowest excited state (⁶P₇/₂) is at a very high energy level (~32,000 cm⁻¹). Consequently, energy transfer from the ligand triplet state to the Gd(III) ion is generally inefficient. Instead, the excited ligand often relaxes through its own radiative (phosphorescence) or non-radiative decay pathways. Therefore, the luminescence observed from gadolinium complexes is typically ligand-centered phosphorescence. Studies on other gadolinium coordination compounds have shown that the emission properties, such as wavelength and intensity, are highly dependent on the coordination environment of the metal center and the nature of the organic ligand. sostie.com

Electron Paramagnetic Resonance Spectroscopy of Gadolinium(III) Complexes

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for directly probing the electronic ground state of the Gd(III) ion. As an S-state ion (S = 7/2), Gd(III) complexes typically exhibit complex EPR spectra. The primary interaction that lifts the eight-fold degeneracy of the ⁸S₇/₂ ground state, even in the absence of a magnetic field, is the zero-field splitting (ZFS).

ZFS arises from the interaction of the Gd(III) ion with the crystal field created by the surrounding ligands. The magnitude and symmetry of the ZFS are highly sensitive to the coordination geometry and the nature of the donor atoms. For Gd(III) complexes, the EPR spectra can be analyzed using a spin Hamiltonian that includes the electron Zeeman interaction and the ZFS terms. A detailed analysis of the EPR line shape at multiple frequencies and temperatures can provide quantitative information about both the static and transient ZFS parameters. researchgate.net

In studies of various Gd(III) complexes, it has been shown that even small distortions from ideal symmetry can lead to significant changes in the EPR spectrum. For instance, in pentagonal bipyramidal Gd(III) complexes, well-resolved spectra were simulated with a spin Hamiltonian that accounted for deviations from perfect D₅h symmetry. This sensitivity makes EPR an excellent tool for probing the local symmetry around the metal ion in complexes like Tris(ethylcyclopentadienyl)gadolinium(III).

Crystallographic Analysis of Coordination Geometry and Solid-State Architecture

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state structure, providing invaluable data on bonding, coordination geometry, and intermolecular packing.

Analysis of Metal-Ligand Bonding Distances and Angles

While a specific crystal structure for Tris(ethylcyclopentadienyl)gadolinium(III) is not publicly available, data from analogous compounds provide a clear picture of the expected coordination environment. For example, the crystal structure of tris(2-methoxyethylcyclopentadienyl)gadolinium(III), [Gd(C₅H₄CH₂CH₂OMe)₃], reveals a monomeric structure where the gadolinium center is coordinated by the three cyclopentadienyl rings in an η⁵ fashion.

In this analog, two of the three ether oxygen atoms from the side chains also coordinate to the Gd(III) center, resulting in a higher coordination number. The bonding in these organolanthanide complexes is considered to be predominantly ionic, a characteristic feature of f-element chemistry. nih.govnih.gov This ionic nature is reflected in the metal-ligand bond lengths.

The Gd-C(ring) distances and the distances to other coordinating atoms are key parameters derived from crystallographic analysis. These distances are influenced by the ionic radius of the Gd(III) ion and the steric and electronic properties of the ligands. A systematic analysis across a series of lanthanide complexes typically shows a contraction of the metal-ligand bond lengths as one moves across the lanthanide series, known as the lanthanide contraction.

Table 1: Representative Metal-Ligand Bond Distances in an Analogous Gadolinium Complex (Data derived from the text description of tris(2-methoxyethylcyclopentadienyl)lanthanide complexes)

Bond TypeDescriptionGeneral Trend
Gd–C (η⁵)Bond distance between the gadolinium ion and the carbon atoms of the cyclopentadienyl ring.Decreases with decreasing ionic radius of the lanthanide.
Gd–OBond distance between the gadolinium ion and coordinating oxygen atoms from ligand side chains.Can show complex trends depending on the specific coordination geometry and steric hindrance.

Investigation of Intermolecular Interactions in Crystal Lattices

The ethyl groups on the cyclopentadienyl rings in Tris(ethylcyclopentadienyl)gadolinium(III) would influence the crystal packing by increasing the steric bulk compared to the unsubstituted cyclopentadienyl analog. These aliphatic groups would primarily engage in weak van der Waals interactions with neighboring molecules. The absence of strong hydrogen bond donors or acceptors suggests that the crystal lattice would be stabilized mainly by these dispersive forces. The way these molecules pack can influence physical properties such as solubility and volatility. In some organometallic complexes, weak intermolecular interactions have been shown to play a significant role in the creation of self-assembled monolayers. mocvd-precursor-encyclopedia.de

Theoretical and Computational Investigations of Electronic Structure

The intricate electronic structure of tris(ethylcyclopentadienyl)gadolinium(III) (Gd(EtCp)₃) and its analogs has been a subject of significant theoretical and computational inquiry. These studies provide a fundamental understanding of the bonding, stability, and electronic properties that govern the chemistry of these organometallic compounds. By employing sophisticated computational methods, researchers have been able to probe aspects of these molecules that are often challenging to elucidate through experimental techniques alone.

Density Functional Theory Calculations on Bonding and Stability

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the bonding and stability of lanthanide complexes, including Gd(EtCp)₃ and its analogs. DFT calculations allow for the determination of optimized geometries, bond energies, and charge distributions, offering deep insights into the nature of the metal-ligand interactions.

In studies of related tris(cyclopentadienyl)lanthanide complexes, DFT has been used to analyze the interplay between ionic and covalent contributions to the bonding. nih.gov For instance, in (Cp)₃M(C≡NCy) complexes, where M is a lanthanide, the interaction is predominantly ionic between the M³⁺ and the cyclopentadienyl (Cp)⁻ anions. nih.gov Quantum Theory of Atoms in Molecules (QTAIM) analysis on these systems reveals a significant charge transfer from the Cp ligands to the metal center. nih.gov This charge transfer is a key factor in the stability of the complex.

The stability of these compounds is also influenced by the nature of the substituents on the cyclopentadienyl rings. While specific calculations for the ethyl-substituted derivative are not widely published, studies on similar substituted cyclopentadienyl lanthanide complexes, such as those with trimethylsilyl (B98337) groups, provide valuable insights. nih.gov The electronic effects of the substituent can modulate the electron-donating ability of the Cp ring, thereby influencing the strength of the Gd-Cp bond.

Computational studies on binuclear Gd(III) complexes have also utilized DFT to understand their electronic structure and stability. mdpi.com These calculations, often performed with the Gaussian suite of programs, help in interpreting experimental data and predicting the behavior of these complex systems. mdpi.com

The following table presents typical calculated bond parameters for a related gadolinium cyclopentadienyl complex, providing a reference for the expected structural features of Gd(EtCp)₃.

ParameterCalculated ValueCompoundReference
Gd-Cp(centroid) distance~2.406 Å(Cpⁱᴾʳ⁵)₃Gd₃H₃I₂ acs.org
QTAIM Charge on Gd~+1.8 e(Cp)₃M(C≡NCy) nih.gov
Charge Transfer from Cp~0.4 e(Cp)₃M(C≡NCy) nih.gov

Note: The data presented is for analogous compounds and serves as an illustrative example.

Ab Initio Methods for Electronic State Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, have been instrumental in characterizing the electronic states of gadolinium complexes. nih.govresearchgate.net These methods are particularly important for understanding the electronic transitions and magnetic properties of lanthanide compounds, which arise from their unique 4f electron configurations.

For gadolinium(III), which has a half-filled 4f shell ([Xe] 4f⁷), the electronic ground state is ⁸S₇/₂. This high spin state is a defining characteristic of Gd(III) complexes. mdpi.com Ab initio calculations are crucial for accurately describing the energy levels of the f-orbitals and how they are perturbed by the ligand field.

Ab initio molecular dynamics simulations have been successfully applied to study Gd(III) complexes in solution, providing a detailed picture of their structure and dynamics. nih.govresearchgate.net These simulations explicitly include the open 4f shell of the gadolinium ion, which is essential for an accurate description of the system. nih.govresearchgate.net While these studies often focus on aqua-complexes relevant to medical imaging, the methodologies are transferable to organometallic systems like Gd(EtCp)₃.

The choice of basis sets and treatment of relativistic effects are critical in ab initio calculations of heavy elements like gadolinium. Pseudopotentials are often employed for the core electrons to reduce computational cost while maintaining accuracy. researchgate.net

Analysis of Molecular Orbitals and Electron Density Distributions

The analysis of molecular orbitals (MOs) and electron density provides a detailed picture of the bonding and electronic structure of Gd(EtCp)₃ and its analogs. These analyses are typically performed as a post-processing step after DFT or ab initio calculations.

In tris(cyclopentadienyl)lanthanide complexes, the bonding is primarily described by the interaction of the cyclopentadienyl π orbitals with the metal d-orbitals. nih.gov The 4f orbitals of gadolinium are generally considered to be core-like and participate less in direct covalent bonding compared to the 5d orbitals. nih.govnih.gov However, their indirect influence on the electronic structure and magnetic properties is profound.

DFT calculations on related systems, such as the trinuclear gadolinium cluster (Cpⁱᴾʳ⁵)₃Gd₃H₃I₂, have identified the nature of the singly occupied molecular orbital (SOMO) as arising from the interaction of the gadolinium 5d orbitals. acs.org This highlights the importance of the d-orbitals in the frontier molecular orbital landscape of these complexes.

The electron density distribution, which can be analyzed using techniques like QTAIM, reveals the nature of the chemical bonds. nih.govresearchgate.net In these organometallic complexes, the electron density between the gadolinium and the cyclopentadienyl rings is characteristic of a predominantly ionic interaction with some degree of covalent character. The delocalization of electrons within the cyclopentadienyl rings is a key feature that contributes to the stability of these ligands and their complexes. nih.gov

The following table summarizes the key molecular orbitals and their primary contributions in a typical tris(cyclopentadienyl)lanthanide complex.

Molecular Orbital TypePrimary Atomic Orbital ContributionsRole in Bonding
Bonding MOsCp (π) + Gd (5d)Formation of Gd-Cp bonds
Non-bonding MOsGd (4f)Largely core-like, determines magnetic properties
Antibonding MOsCp (π*) + Gd (5d)Destabilizing interactions

Note: This table provides a generalized description for analogous compounds.

Reactivity and Reaction Mechanisms of Tris Ethylcyclopentadienyl Gadolinium Iii

Fundamental Reaction Pathways and Mechanistic Studies

The reactivity of tris(cyclopentadienyl)lanthanide complexes, including the ethyl-substituted gadolinium analogue, is significantly influenced by the steric and electronic properties of the cyclopentadienyl (B1206354) ligands. These ligands are generally considered "spectator" ligands, meaning they primarily serve to stabilize the metal center without directly participating in reactions. wikipedia.org However, their substituents can modulate the reactivity of the complex.

Elucidation of Substrate Activation Processes

The activation of small molecules and other substrates by tris(cyclopentadienyl)lanthanide complexes is a key area of research. While specific studies on Tris(ethylcyclopentadienyl)gadolinium(III) are not extensively documented in publicly available literature, insights can be drawn from related systems. For instance, the steric bulk of the cyclopentadienyl ligands plays a crucial role in determining the accessibility of the metal center to incoming substrates. Less sterically hindered complexes can coordinate with and activate a wider range of molecules.

The interaction of these complexes with substrates often involves the formation of an initial adduct, followed by further transformation. For example, in the context of catalysis, the substrate would coordinate to the gadolinium center, which can lead to the weakening of specific bonds within the substrate, thereby lowering the activation energy for a subsequent reaction. The ethyl groups on the cyclopentadienyl rings in Tris(ethylcyclopentadienyl)gadolinium(III) are expected to increase the electron-donating ability of the ligands compared to the unsubstituted cyclopentadienyl ligand, which in turn can influence the Lewis acidity of the gadolinium center and its ability to activate substrates. nih.gov

Investigation of Reactive Intermediate Formation

Reactive intermediates in organogadolinium chemistry are often transient species that are challenging to isolate and characterize directly. nih.govlibretexts.org Their existence is typically inferred through mechanistic studies, trapping experiments, and computational modeling. In reactions involving tris(cyclopentadienyl)lanthanide complexes, the formation of intermediates such as species with altered ligand coordination or transient adducts with substrates is often postulated. nih.gov

For instance, in ligand exchange reactions, a common pathway involves the formation of an intermediate where an incoming ligand coordinates to the metal center before the departure of one of the original ligands. The stability and structure of such intermediates are highly dependent on the steric crowding around the metal ion. While specific reactive intermediates for Tris(ethylcyclopentadienyl)gadolinium(III) have not been detailed in available research, it is reasonable to assume that its reaction pathways would involve similar transient species as observed for other tris(cyclopentadienyl)lanthanide complexes.

Electron Transfer Processes in Organogadolinium Chemistry

Electron transfer is a fundamental process in the chemistry of f-block elements, leading to changes in the oxidation state of the metal. The accessibility of different oxidation states is a key determinant of the reactivity of these complexes.

Electrochemical Characterization of Redox Couples

The redox properties of tris(cyclopentadienyl)lanthanide complexes are significantly influenced by the nature of the cyclopentadienyl ligands. Electrochemical studies on related uranium and thorium complexes have shown a direct correlation between the reduction potential and the electron-donating ability of the cyclopentadienyl ring. nih.gov More electron-donating substituents on the cyclopentadienyl ring lead to more negative reduction potentials for the An(III)/An(II) couple. nih.gov

ComplexAn(IV)/An(III) Reduction Potential (V vs Fc+/0)An(III)/An(II) Reduction Potential (V vs Fc+/0)Reference
[U(C5H3(SiMe3)2)3]-1.99-2.54 nih.gov
[U(C5H4SiMe3)3]-2.19-2.81 nih.gov
[Th(C5H3(SiMe3)2)3]-2.73-3.35 nih.gov
[Th(C5H4SiMe3)3]-2.92-3.58 nih.gov

Based on these trends, it can be inferred that the Gd(III)/Gd(II) redox couple for Tris(ethylcyclopentadienyl)gadolinium(III) would be influenced by the electron-donating nature of the ethylcyclopentadienyl ligand.

Studies of Single Electron Transfer Reactions

Single electron transfer (SET) is a key mechanism in the reactivity of many organometallic compounds, including those of the f-block elements. amazonaws.comescholarship.org The reduction of trivalent lanthanide complexes to their divalent state often proceeds via a SET mechanism. The feasibility of such a process is dependent on the reduction potential of the complex and the nature of the reducing agent.

Recent studies on frustrated Lewis pairs have highlighted the possibility of SET from a Lewis base to a Lewis acid, leading to the formation of radical pairs. nih.gov While not directly involving Tris(ethylcyclopentadienyl)gadolinium(III), these studies provide a framework for understanding SET processes in related systems. Furthermore, research on a trinuclear gadolinium cluster has demonstrated electron delocalization and metal-metal bonding, which are phenomena closely related to electron transfer. acs.org The study of such processes is crucial for understanding the synthesis of low-valent f-block complexes and their subsequent reactivity. acs.org

Ligand Reactivity and Transformation within the Coordination Sphere

While cyclopentadienyl ligands are often considered spectator ligands, there is growing evidence of their "non-innocent" character, where they can actively participate in reactions. mdpi.com This can involve the activation of C-H bonds on the cyclopentadienyl ring or transformations of the substituents on the ring.

For Tris(ethylcyclopentadienyl)gadolinium(III), the ethyl groups on the cyclopentadienyl rings could potentially undergo various transformations under specific reaction conditions. Although no specific studies on the ligand reactivity of this particular compound are available, research on other organometallic systems has shown that alkyl substituents on cyclopentadienyl rings can be involved in reactions such as deprotonation, functionalization, or even elimination. The study of such ligand-centered reactivity is an emerging area in organometallic chemistry and could reveal new reaction pathways for f-block complexes.

Carbon-Hydrogen Bond Activation in Sterically Hindered Systems

The activation of carbon-hydrogen (C-H) bonds by organometallic complexes is a cornerstone of modern catalysis, enabling the direct functionalization of otherwise inert hydrocarbons. Organolanthanide complexes, in particular, have demonstrated the ability to mediate such transformations. While specific research focusing exclusively on Tris(ethylcyclopentadienyl)gadolinium(III) is not extensively documented, the well-established principles governing C-H activation by analogous tris(cyclopentadienyl)lanthanide compounds provide a strong basis for understanding its potential reactivity.

The prevailing mechanism for C-H activation by these complexes is sigma-bond metathesis. This process involves the interaction of a substrate's C-H bond with the electrophilic lanthanide center. In a concerted step, the C-H bond is cleaved, leading to the formation of a new gadolinium-carbon bond and the transfer of the hydrogen atom to one of the cyclopentadienyl ligands.

The steric environment created by the ligands is a critical determinant in these reactions. The bulkiness of the cyclopentadienyl ligands can dictate the regioselectivity of C-H activation, favoring less sterically encumbered sites on a substrate. Furthermore, significant steric crowding can promote intramolecular C-H activation, where the metal center activates a C-H bond within its own ligand framework. For example, attempts to synthesize certain tris(pentamethylcyclopentadienyl)lanthanide complexes with smaller lanthanide ions have resulted in the spontaneous formation of "tuck-over" hydride complexes, a consequence of the metal activating a C-H bond of a methyl group on the cyclopentadienyl ring. researchgate.net

Table 1: Representative Data for C-H Bond Activation by Analogous Lanthanide Complexes

Lanthanide Complex Substrate Product(s) Conditions Observations
(C₅Me₅)₂LuH Benzene (C₅Me₅)₂Lu(C₆H₅) + H₂ 70°C, 18h Demonstrates clean conversion to the phenyl derivative.
(C₅Me₅)₂Y(CH₃) Methane (C₅Me₅)₂YH + CH₄ High Pressure Isotopic labeling studies have confirmed the sigma-bond metathesis pathway.
[Cp*₂ThH]₂ Tetrahydrofuran (B95107) (Cp*₂Th)₂(μ-OCH₂CH₂O)(THF)₂ Room Temperature Exhibits activation of both C-O and C-H bonds of the solvent. acs.org

Disclaimer: The data presented in this table are derived from studies on analogous lanthanide complexes and serve to illustrate the general principles of C-H activation. The specific reactivity of Tris(ethylcyclopentadienyl)gadolinium(III) may differ.

In the case of Tris(ethylcyclopentadienyl)gadolinium(III), the ethyl groups on the cyclopentadienyl rings establish a moderately sterically hindered coordination sphere. This steric profile is expected to influence its reactivity, potentially leading to selective activation of sterically accessible C-H bonds in substrate molecules. The possibility of intramolecular C-H activation involving the ethyl substituents also exists, particularly under forcing conditions, though direct experimental validation for this specific compound remains to be reported.

Dynamics of Ligand Exchange and Dissociation

The predominantly electrostatic nature of the metal-ligand bonding in these complexes can result in a labile coordination environment under specific conditions. ualberta.ca Despite this, the chelate effect provided by the tridentate cyclopentadienyl ligands contributes significantly to the thermodynamic stability of the complex. The dynamic nature of these systems is exemplified by observations of ligand scrambling in solutions of certain cerium mono-ring complexes, where cyclopentadienyl ligands are redistributed among different metal centers. rsc.org

The rate at which ligands dissociate from the metal center is a crucial parameter for understanding the complex's reactivity. While specific quantitative kinetic data for Tris(ethylcyclopentadienyl)gadolinium(III) are not available in the current literature, insights can be drawn from studies on similar lanthanide systems. For instance, the kinetic inertness of gadolinium complexes is of paramount importance in their application as Magnetic Resonance Imaging (MRI) contrast agents, where the release of the potentially toxic Gd(III) ion must be strictly controlled. nih.gov The dissociation of ligands from lanthanide complexes is often found to be susceptible to acid catalysis. youtube.com

Table 2: Factors Influencing Ligand Exchange Dynamics in Analogous Lanthanide Complexes

Factor Influence on Ligand Exchange Example
Steric Bulk of Cp Ligand Increased steric hindrance can impede the approach of incoming ligands, thereby disfavoring associative exchange mechanisms and potentially promoting dissociative pathways. The use of bulky pentamethylcyclopentadienyl (Cp*) ligands can effectively stabilize monomeric species and prevent oligomerization through bridging ligands. rsc.org
Nature of Solvent Coordinating solvents can actively participate in the reaction by competing for coordination sites on the metal center, which can facilitate ligand dissociation via the formation of solvated intermediates. Tetrahydrofuran (THF) has been shown to coordinate to the metal center in various cyclopentadienyl lanthanide complexes, thereby influencing their subsequent reactivity. researchgate.net
Nature of Exchanging Ligand The relative binding affinity and concentration of the incoming ligand play a direct role in determining the position of the equilibrium and the rate of the exchange process. Competitive reaction studies involving different substituted cyclopentadienyl ligands have been utilized to probe their relative binding strengths to the lanthanide center.
Lanthanide Ion The ionic radius of the specific lanthanide ion influences its preferred coordination number and the strength of the metal-ligand bonds, which in turn affects the rates of ligand exchange across the lanthanide series. Smaller lanthanide ions tend to form more sterically crowded coordination spheres, which can influence the energy barriers for ligand dissociation.

Disclaimer: This table provides a summary of general trends observed in the study of analogous lanthanide cyclopentadienyl complexes. The precise ligand exchange behavior of Tris(ethylcyclopentadienyl)gadolinium(III) would necessitate dedicated experimental investigation.

For Tris(ethylcyclopentadienyl)gadolinium(III), the ethylcyclopentadienyl ligands are anticipated to provide a balanced combination of steric shielding and electronic donation to the central gadolinium ion. The dynamics of their exchange and dissociation are likely to proceed through either associative or dissociative mechanisms, with the operative pathway being dependent on the specific reaction conditions and the nature of any other coordinating species present in the system.

Advanced Materials Science Applications Derived from Tris Ethylcyclopentadienyl Gadolinium Iii

Atomic Layer Deposition Precursor Applications

Atomic Layer Deposition (ALD) is a thin film deposition technique that relies on the sequential use of self-limiting chemical reactions. The choice of precursor is critical to the success of the ALD process, requiring a compound that is both thermally stable and sufficiently reactive. Tris(ethylcyclopentadienyl)gadolinium(III) and its derivatives have been investigated as potential precursors for the deposition of various gadolinium-based thin films.

Tris(ethylcyclopentadienyl)gadolinium(III) has been identified as a promising precursor for the deposition of gadolinium oxide (Gd₂O₃) thin films via direct liquid injection ALD. mocvd-precursor-encyclopedia.de In these processes, the precursor is vaporized and introduced into the reaction chamber, where it reacts with an oxygen source, such as water vapor, to form a Gd₂O₃ layer on a substrate.

Research on the closely related precursor, tris(methylcyclopentadienyl)gadolinium (Gd(MeCp)₃), provides insights into the deposition process. Using Gd(MeCp)₃ and water as precursors, uniform Gd₂O₃ films have been grown at a deposition temperature of 250 °C. researchgate.net These films exhibited almost ideal stoichiometry and a low carbon impurity content of approximately 0.5 at%. researchgate.net The resulting Gd₂O₃ films were crystalline with a cubic C-type structure, even at a low deposition temperature of 150 °C. researchgate.net The dielectric properties of these films were also analyzed, revealing an effective permittivity of about 13. researchgate.net

Table 1: ALD Process Parameters and Film Properties for Gd₂O₃ using a Cyclopentadienyl-based Gadolinium Precursor

ParameterValueReference
PrecursorTris(methylcyclopentadienyl)gadolinium researchgate.net
Oxygen SourceWater (H₂O) researchgate.net
Deposition Temperature250 °C researchgate.net
Carbon Impurity~0.5 at% researchgate.net
Crystal StructureCubic C-type researchgate.net
Effective Permittivity (k)~13 researchgate.net

The synthesis of ternary and quaternary oxide thin films using ALD is a key area of research for developing materials with tailored properties for advanced electronic devices. This is typically achieved by combining the binary ALD cycles of the constituent oxides in a "supercycle." For instance, a gadolinium-containing ternary oxide like gadolinium scandate (GdScO₃) can be deposited by alternating the ALD cycles of gadolinium oxide and scandium oxide.

While specific studies detailing the use of Tris(ethylcyclopentadienyl)gadolinium(III) for the deposition of ternary or quaternary oxides are limited, research on similar cyclopentadienyl (B1206354) precursors provides a proof of concept. For example, ternary scandates such as YScO₃, GdScO₃, and ErScO₃ have been successfully deposited using cyclopentadienyl-type precursors. atomiclayerdeposition.com This approach allows for precise control over the film's stoichiometry by adjusting the ratio of the precursor cycles. The development of ALD processes for these complex oxides is crucial for their application as high-k dielectrics in next-generation transistors. atomiclayerdeposition.com

The growth characteristics and surface chemistry of the precursor are fundamental to understanding and optimizing the ALD process. For cyclopentadienyl-based gadolinium precursors, the growth mechanism can be influenced by the deposition temperature. researchgate.net Studies on tris(isopropyl-cyclopentadienyl)gadolinium (Gd(iPrCp)₃) have shown that while high-quality films are deposited at higher temperatures, the growth mechanism can become more like chemical vapor deposition (CVD), suggesting the onset of precursor decomposition. researchgate.net

The surface reactions during the ALD process determine the film's purity and properties. In the case of cyclopentadienyl precursors, it is understood that the cyclopentadienyl ligands are removed through reactions with the co-reactant, such as water or ozone. A clean and complete reaction is essential for achieving high-purity films. The high reactivity of cyclopentadienyl precursors towards water can lead to high growth rates. atomiclayerdeposition.com

A significant challenge in using some organometallic precursors, including cyclopentadienyl-based compounds, is the potential for parasitic CVD reactions. This occurs when the precursor thermally decomposes on the substrate surface, leading to uncontrolled film growth and the potential for higher impurity levels. This CVD-like behavior has been observed for cyclopentadienyl-based gadolinium precursors at higher deposition temperatures. researchgate.netresearchgate.net

The partial decomposition of the metal precursor can affect the film growth mechanism. researchgate.net For instance, in the ALD of Gd₂O₃ using tris(methylcyclopentadienyl)gadolinium, a monotonic increase in growth rate with temperature was observed, which is often indicative of thermal decomposition of the precursor. researchgate.net While specific mitigation strategies for Tris(ethylcyclopentadienyl)gadolinium(III) are not well-documented, general approaches to minimize parasitic CVD in ALD include careful control of the deposition temperature to stay within the ALD window and optimization of the precursor and co-reactant pulse and purge times. For ozone-based processes using a similar precursor, it has been shown that long ozone pulses with a high nitrogen content can help to suppress parasitic CVD reactions.

Precursor for Nanomaterial Synthesis

The unique properties of nanomaterials have led to their application in various fields. The choice of precursor is critical in the synthesis of nanoparticles, as it can influence their size, shape, and properties.

While Tris(ethylcyclopentadienyl)gadolinium(III) is a potential candidate for the synthesis of gadolinium-based nanoparticles due to its organometallic nature, there is a lack of specific research detailing its use for this application. The primary methods reported for the synthesis of gadolinium-based nanoparticles, such as gadolinium oxide nanoparticles, involve other gadolinium sources and techniques.

One common method is the polyol synthesis, where a gadolinium salt is reduced in a high-boiling point alcohol, which also acts as a stabilizing agent. sigmaaldrich.com Another approach involves the creation of gadolinium metal-organic framework (MOF) nanoparticles. nih.gov These methods allow for the control of nanoparticle size and can be used to encapsulate gadolinium ions for applications such as magnetic resonance imaging (MRI) contrast agents. sigmaaldrich.comnih.gov The development of new synthetic routes using organometallic precursors like Tris(ethylcyclopentadienyl)gadolinium(III) could potentially offer advantages in terms of purity and control over nanoparticle properties, but this remains an area for future investigation.

Fabrication of Functional Coatings and Thin Films

Tris(ethylcyclopentadienyl)gadolinium(III) is classified as a vapor deposition precursor, indicating its utility in creating thin films and coatings with controlled thickness and composition. Organometallic precursors are instrumental in techniques like ALD and MOCVD, which are widely used to produce high-quality thin films for a variety of applications.

The ethylcyclopentadienyl ligands in the gadolinium complex are designed to facilitate its volatility and thermal stability, crucial properties for a successful ALD or MOCVD precursor. The general process involves introducing the vapor of the precursor into a reaction chamber where it decomposes on a substrate surface, forming a thin film of the desired gadolinium-containing material, typically gadolinium oxide (Gd₂O₃) or gadolinium nitride (GdN), upon reaction with a co-reactant such as water, ozone, or ammonia.

While the potential for Tris(ethylcyclopentadienyl)gadolinium(III) in this area is clear, specific research detailing the deposition parameters, such as substrate temperature, precursor pulse times, and resulting film characteristics (e.g., growth rate, surface morphology, and crystallinity), is not yet prevalent in published studies. The creation of a data table summarizing these findings is therefore not feasible at this time.

Development of Opto-Electronic Materials

The unique electronic and magnetic properties of gadolinium make it a compelling element for use in opto-electronic materials. Organometallic compounds, including those of gadolinium, are generally cited as being valuable in the manufacturing of components for this industry.

Applications in Light-Emitting Diode Manufacturing

There is a general acknowledgment from suppliers of chemical precursors that organometallic compounds are utilized in the production of Light-Emitting Diodes (LEDs). Gadolinium-containing materials can be used as phosphors or as dielectric layers in LED structures. However, specific research demonstrating the direct use of Tris(ethylcyclopentadienyl)gadolinium(III) to fabricate LED components and the resulting device performance is not currently available.

Design of Advanced Optical Nanostructures

The fabrication of advanced optical nanostructures, such as photonic crystals and inverse opals, often relies on the precise, conformal coating capabilities of ALD. While the potential exists to use Tris(ethylcyclopentadienyl)gadolinium(III) to deposit gadolinium oxide layers within these intricate three-dimensional structures, to date, no research has been found that specifically documents this application. The development of such nanostructures could leverage the high refractive index or magnetic properties of gadolinium oxide for novel optical or magneto-optical devices.

Future Directions and Emerging Research Frontiers in Tris Ethylcyclopentadienyl Gadolinium Iii Chemistry

Exploration of Novel Reaction Pathways and Mechanistic Principles

The future exploration of Tris(ethylcyclopentadienyl)gadolinium(III) chemistry is poised for the discovery of novel reaction pathways and a deeper understanding of their underlying mechanistic principles. While its use in Atomic Layer Deposition (ALD) is established, the full scope of its reactivity remains largely untapped.

Future research will likely focus on:

Ligand Exchange and Functionalization: Investigating the substitution of the ethylcyclopentadienyl ligands with other organic moieties to synthesize new gadolinium complexes with tailored properties. Understanding the kinetics and thermodynamics of these exchange reactions will be crucial.

Redox Chemistry: Exploring the redox behavior of the gadolinium center, although the +3 oxidation state is dominant, could lead to novel catalytic cycles.

Insertion Reactions: Studying the insertion of small molecules (e.g., CO, CO2, alkenes) into the gadolinium-carbon bonds of the cyclopentadienyl (B1206354) ring, a common reaction pathway in organometallic chemistry, could unlock new synthetic routes.

A critical aspect of this research will be the elucidation of reaction mechanisms. This will involve detailed kinetic studies, isotopic labeling experiments, and the isolation and characterization of reaction intermediates. While the solution-phase photochemical reaction mechanisms of some organometallic compounds remain an open question, dedicated studies on Tris(ethylcyclopentadienyl)gadolinium(III) could provide valuable insights. researchgate.net

Development of Highly Selective and Efficient Catalytic Systems

The development of highly selective and efficient catalytic systems based on Tris(ethylcyclopentadienyl)gadolinium(III) represents a significant and promising research avenue. Organolanthanide complexes, in general, are known to be effective catalysts for a variety of organic transformations.

Future research in this area should target:

Asymmetric Catalysis: The chiral nature of substituted cyclopentadienyl ligands can be exploited to develop catalysts for asymmetric synthesis, a cornerstone of modern pharmaceutical and fine chemical production.

Polymerization Catalysis: Lanthanide complexes are known to be active in the polymerization of olefins and cyclic esters. Investigating the potential of Tris(ethylcyclopentadienyl)gadolinium(III) in this domain could lead to new polymeric materials with unique properties.

Small Molecule Activation: The Lewis acidity of the gadolinium center can be harnessed to activate small, relatively inert molecules, paving the way for new catalytic cycles for important chemical transformations.

The design of these catalytic systems will require a careful tuning of the ligand environment to control the reactivity and selectivity of the gadolinium center. The ethyl groups on the cyclopentadienyl rings, for instance, can influence the steric and electronic properties of the complex, which in turn will affect its catalytic performance.

Advanced Materials Synthesis with Tailored Properties

Tris(ethylcyclopentadienyl)gadolinium(III) is already recognized as a valuable precursor for the synthesis of advanced materials, particularly through ALD. sigmaaldrich.cnresearchgate.net Future research will focus on expanding its utility to create a wider range of materials with precisely controlled properties for various technological applications.

Key areas for future investigation include:

Functional Thin Films: Moving beyond simple gadolinium oxide films, research can explore the deposition of more complex, multicomponent materials with specific optical, magnetic, or electronic properties. This could include doped materials or layered heterostructures.

Nanoparticle Synthesis: The compound can be used as a source for the synthesis of gadolinium-containing nanoparticles with controlled size and composition. Such nanoparticles could find applications in biomedical imaging and drug delivery. nih.gov

Hybrid Organic-Inorganic Materials: The organic ligands of Tris(ethylcyclopentadienyl)gadolinium(III) could be incorporated into the final material, leading to the formation of hybrid materials with a unique combination of properties.

The ability to create nano-scale coatings on various substrates, including challenging templates like nanoparticles and carbon nanotubes, highlights the versatility of this precursor in fabricating advanced materials. sigmaaldrich.cn

Potential ApplicationMaterial TypeSynthesis Method
ElectronicsHigh-k dielectric thin filmsAtomic Layer Deposition (ALD)
SpintronicsMagnetic tunnel junctionsPhysical Vapor Deposition (PVD)
BiomedicalMRI contrast agentsNanoparticle synthesis
CatalysisSupported catalystsImpregnation/Deposition

Integration with Quantum Information Science and Molecular Spintronics

The unique magnetic properties of the gadolinium(III) ion, with its high spin state (S = 7/2), make Tris(ethylcyclopentadienyl)gadolinium(III) a compelling candidate for applications in the burgeoning fields of quantum information science and molecular spintronics. nih.govnih.gov

Future research in this domain will likely involve:

Molecular Qubits: Investigating the potential of individual Tris(ethylcyclopentadienyl)gadolinium(III) molecules to act as qubits, the fundamental units of a quantum computer. This will require detailed studies of the spin coherence times and the ability to manipulate the spin state of the gadolinium ion. nih.gov

Single-Molecule Magnets (SMMs): Exploring the possibility of designing SMMs based on this compound. SMMs are molecules that exhibit magnetic hysteresis at the single-molecule level and are of interest for high-density data storage and spintronic devices.

Spin-Based Sensors: Developing sensors that utilize the sensitivity of the gadolinium(III) spin state to its local environment.

The design of such quantum and spintronic devices will necessitate precise control over the molecular and supramolecular organization of the Tris(ethylcyclopentadienyl)gadolinium(III) molecules to manage the interactions between the spin centers.

Synergistic Approaches Combining Experimental and Computational Methodologies

A synergistic approach that combines experimental and computational methodologies will be indispensable for accelerating progress in all the aforementioned research areas. Computational chemistry can provide invaluable insights into the structure, bonding, and reactivity of Tris(ethylcyclopentadienyl)gadolinium(III), guiding experimental efforts and aiding in the interpretation of results. mdpi.com

Future synergistic studies should focus on:

Mechanistic Elucidation: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways and transition states, providing a detailed understanding of catalytic cycles and deposition processes. mdpi.com

Predictive Materials Design: Employing computational screening to predict the properties of new materials that could be synthesized from Tris(ethylcyclopentadienyl)gadolinium(III), thereby prioritizing experimental efforts.

Spectroscopic Characterization: Combining experimental spectroscopic data (e.g., NMR, EPR) with computational simulations to achieve a more complete and accurate characterization of new compounds and materials.

The development of accurate computational models for gadolinium complexes is an active area of research, and these advancements will directly benefit the study of Tris(ethylcyclopentadienyl)gadolinium(III). sparkle.pro.br

Q & A

Basic Research Questions

Q. What are the established synthesis protocols for Tris(ethylcyclopentadienyl)gadolinium(III) under inert conditions?

  • Methodological Answer : Synthesis typically involves reacting gadolinium(III) precursors (e.g., GdCl₃) with ethylcyclopentadienyl ligands in anhydrous, oxygen-free environments. A Schlenk line or glovebox is essential to prevent hydrolysis or oxidation. The reaction solvent (e.g., THF or toluene) must be rigorously dried, and ligands should be pre-treated with strong bases (e.g., NaH) to ensure deprotonation. Post-synthesis, purification via sublimation or recrystallization under inert gas is recommended .
  • Key Parameters :

ParameterCondition
SolventTHF, dried over molecular sieves
Temperature60–80°C (reflux)
AtmosphereArgon or nitrogen

Q. Which spectroscopic and structural characterization techniques are most effective for confirming the purity and geometry of Tris(ethylcyclopentadienyl)gadolinium(III)?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Critical for determining crystal structure and ligand coordination geometry. Requires single crystals grown under inert conditions .
  • NMR Spectroscopy : Limited utility for paramagnetic Gd(III) complexes, but ¹H NMR in deuterated solvents can assess ligand purity pre-synthesis .
  • Elemental Analysis : Validates stoichiometry (C, H, Gd content) and detects residual solvents .
  • Magnetic Susceptibility : SQUID magnetometry confirms Gd(III)’s paramagnetic behavior (expected μeff ~7.94 μB) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported magnetic susceptibility or catalytic activity data for Tris(ethylcyclopentadienyl)gadolinium(III)?

  • Methodological Answer : Contradictions often arise from:

  • Sample Purity : Trace oxygen/water exposure alters reactivity. Replicate experiments with strict inert-atmosphere protocols (e.g., glovebox for sample handling) .
  • Measurement Calibration : Use standard reference materials (e.g., HgCo(NCS)₄) for SQUID magnetometry to ensure accuracy .
  • Ligand Steric Effects : Ethyl substituents may induce variable steric hindrance. Compare data with analogs (e.g., methyl- or n-butylcyclopentadienyl derivatives) to isolate electronic vs. steric contributions .

Q. What factorial design considerations are critical when studying the catalytic efficacy of Tris(ethylcyclopentadienyl)gadolinium(III) in polymerization reactions?

  • Methodological Answer :

  • Variables : Monomer type, catalyst loading, temperature, and solvent polarity.
  • Response Metrics : Polymer molecular weight (GPC), polydispersity index (PDI), and reaction yield.
  • Design Matrix :
FactorLevel 1Level 2
Temp.25°C70°C
SolventTolueneTHF
  • Statistical Analysis : ANOVA to identify significant interactions; replicate trials (n≥3) to minimize noise .

Q. How can air-sensitive handling challenges be systematically addressed in kinetic studies of Tris(ethylcyclopentadienyl)gadolinium(III)’s reactivity?

  • Methodological Answer :

  • In Situ Monitoring : Use UV-Vis or IR spectroscopy with sealed, argon-purged cuvettes.
  • Quenching Methods : Rapidly freeze samples in liquid N₂ to halt reactions at timed intervals.
  • Control Experiments : Compare results with intentionally degraded samples (exposed to air) to quantify decomposition pathways .

Data Contradiction Analysis Framework

Q. What methodologies validate the stability of Tris(ethylcyclopentadienyl)gadolinium(III) in proposed applications (e.g., OLEDs or MRI contrast agents)?

  • Methodological Answer :

  • Accelerated Aging Tests : Expose samples to controlled humidity/temperature and monitor decomposition via TGA-MS or XRD.
  • Comparative Studies : Benchmark against commercial Gd(III) complexes (e.g., Gd-DOTA) in identical conditions.
  • Theoretical Modeling : DFT calculations to predict thermodynamic stability and ligand dissociation energies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.